molecular formula C15H22O4 B1666148 Avenaciolide CAS No. 26057-70-5

Avenaciolide

Cat. No. B1666148
CAS RN: 26057-70-5
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-AVGNSLFASA-N
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Description

Avenaciolide is a water-insoluble fungal metabolite originally isolated from Aspergillus avenaceus . It has been found to inhibit glutamate transport in isolated rat liver mitochondria . It has also shown effective anti-cancer activity, particularly against malignant meningioma cells .


Synthesis Analysis

An asymmetric synthesis of Avenaciolide has been achieved using a diastereoselective palladium-catalyzed cyclization-carbonylation of bromodienes .


Molecular Structure Analysis

Avenaciolide contains a total of 42 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

Avenaciolide has been found to induce apoptosis in human malignant meningioma cells through the production of reactive oxygen species .

Scientific Research Applications

Inhibition of Lipolysis and Metabolic Effects

Avenaciolide, an antifungal lactone, has been found to inhibit lipolysis in adipose cells influenced by lipolytic hormones and phosphodiesterase inhibitors. It also impacts glucose, amino acid, and palmitic acid metabolism, notably affecting insulin-mediated stimulation of glucose oxidation and lipogenesis, as well as oxidation and esterification of palmitic acid. However, it exhibits minimal effect on amino acid metabolism (Kuo, Dill, Holmlund, & Bohonos, 1968).

Mitochondrial Anion Transport Inhibition

Avenaciolide is noted for its specific inhibitory effect on glutamate transport in rat liver mitochondria, influencing the entry of other dicarboxylic anions into mitochondria as well (Godinot, 1974).

Effects on Mitochondrial Cations

The compound exhibits ionophoric actions on mitochondrial cations, leading to alterations in mitochondrial respiration and the contents of substrate anions and cations (Harris & Wimhurst, 1974).

Antifungal Activity and Synthesis

Avenaciolide's antifungal properties are significant, with studies focusing on its synthesis and effects on mycelia development and conidia germination. Its efficacy is compared with various synthetic analogues, demonstrating its potential in antifungal applications (Castelo-Branco et al., 2007; Castelo-Branco et al., 2009).

Potential in Cancer Treatment

Recent research indicates avenaciolide's potential as a therapeutic drug for malignant meningioma, showing its ability to induce apoptosis in human malignant meningioma cells via reactive oxygen species-induced apoptosis (Katsuzawa, Kujirai, Kamisuki, & Shinoda, 2022).

Safety And Hazards

Avenaciolide should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling Avenaciolide .

properties

IUPAC Name

(3aS,4S,6aS)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@H]2[C@@H](C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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